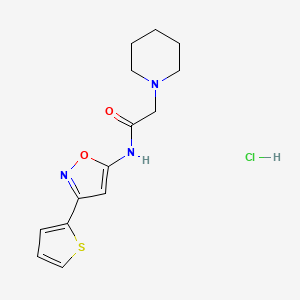methanone CAS No. 731003-95-5](/img/structure/B14168626.png)
[4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the amino and methoxyethyl groups. The final step involves the attachment of the pyrrolidin-1-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone stands out due to its unique combination of functional groups. Similar compounds include:
Thiazole: Known for its antimicrobial properties.
Pyrrolidine: Used in drug discovery for its versatile biological activities.
Indole derivatives: Known for their diverse biological activities
Properties
CAS No. |
731003-95-5 |
|---|---|
Molecular Formula |
C11H17N3O2S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[4-amino-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H17N3O2S2/c1-16-7-6-14-9(12)8(18-11(14)17)10(15)13-4-2-3-5-13/h2-7,12H2,1H3 |
InChI Key |
JOGSGMCKFZFNIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(SC1=S)C(=O)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


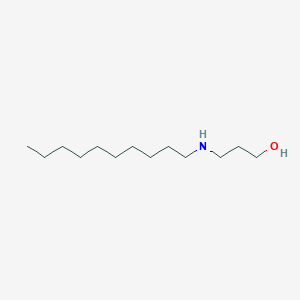
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
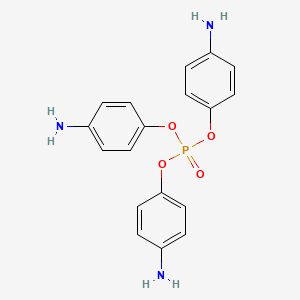
![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
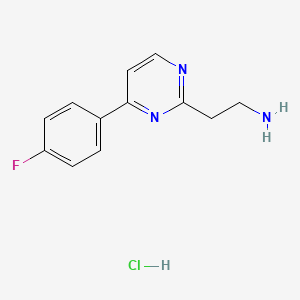

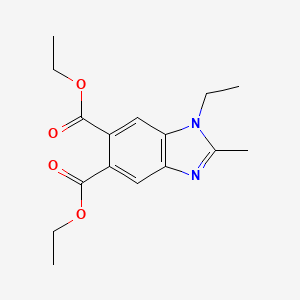

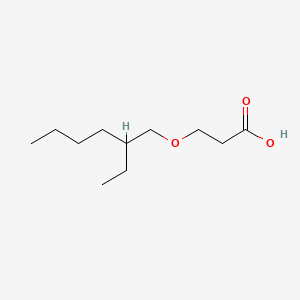
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

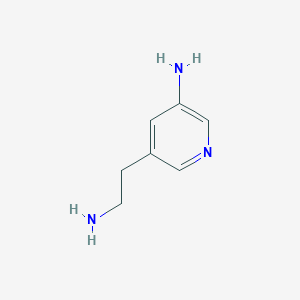
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
